2-iodo-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide
Overview
Description
2-iodo-N’-[4-(methylsulfanyl)benzylidene]benzohydrazide: is a chemical compound with the molecular formula C15H13IN2OS and a molecular weight of 396.25 g/mol . This compound is characterized by the presence of an iodine atom, a benzylidene group, and a methylsulfanyl group, making it a unique and interesting molecule for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-N’-[4-(methylsulfanyl)benzylidene]benzohydrazide typically involves the condensation reaction between 2-iodobenzoic acid hydrazide and 4-(methylsulfanyl)benzaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as column chromatography or recrystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The iodine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-iodo-N’-[4-(methylsulfanyl)benzylidene]benzohydrazide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and pharmaceuticals .
Medicine: Research is ongoing to explore the compound’s potential as an antimicrobial, anticancer, and anti-inflammatory agent .
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 2-iodo-N’-[4-(methylsulfanyl)benzylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . For example, the imine group can interact with nucleophilic sites on enzymes, while the iodine atom can participate in halogen bonding interactions .
Comparison with Similar Compounds
- 2-iodo-N’-[4-(methylsulfanyl)benzylidene]benzohydrazide
- 2-iodo-N’-[4-(methylsulfanyl)benzylidene]benzohydrazide
- 2-iodo-N’-[4-(methylsulfanyl)benzylidene]benzohydrazide
Uniqueness: The presence of the iodine atom and the methylsulfanyl group in 2-iodo-N’-[4-(methylsulfanyl)benzylidene]benzohydrazide distinguishes it from other similar compounds. These functional groups confer unique chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-iodo-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2OS/c1-20-12-8-6-11(7-9-12)10-17-18-15(19)13-4-2-3-5-14(13)16/h2-10H,1H3,(H,18,19)/b17-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYKMSXKMJTCAH-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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